Boc-CH2Ph-Leu-NH2
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Overview
Description
The compound Boc-CH2Ph-Leu-NH2 is a peptide derivative that includes a tert-butyloxycarbonyl (Boc) protecting group, a benzyl group (CH2Ph), and a leucine (Leu) residue. This compound is often used in peptide synthesis and research due to its stability and ease of manipulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-CH2Ph-Leu-NH2 typically involves the protection of the amino group of leucine with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is introduced through a nucleophilic substitution reaction, where the leucine derivative reacts with benzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Boc-CH2Ph-Leu-NH2 undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophilic substitution reactions where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Deprotection: The major product is the free amine form of leucine.
Substitution: The major products depend on the substituent introduced in place of the benzyl group.
Scientific Research Applications
Boc-CH2Ph-Leu-NH2 has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-CH2Ph-Leu-NH2 involves the protection and deprotection of the amino group in peptide synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-NH2: Similar to Boc-CH2Ph-Leu-NH2 but lacks the benzyl group.
Cbz-CH2Ph-Leu-NH2: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
Uniqueness
This compound is unique due to the presence of both the Boc and benzyl groups, which provide enhanced stability and versatility in peptide synthesis. The Boc group is easily removed under mild acidic conditions, making it a preferred choice in multistep synthesis .
Properties
CAS No. |
126409-30-1 |
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Molecular Formula |
C30H43N3O5 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C30H43N3O5/c1-20(2)16-25(27(31)35)32-28(36)23(17-21-12-8-6-9-13-21)19-26(34)24(18-22-14-10-7-11-15-22)33-29(37)38-30(3,4)5/h6-15,20,23-26,34H,16-19H2,1-5H3,(H2,31,35)(H,32,36)(H,33,37)/t23-,24+,25+,26+/m1/s1 |
InChI Key |
FACAUYLYCYUNSS-RSYZFUPGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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